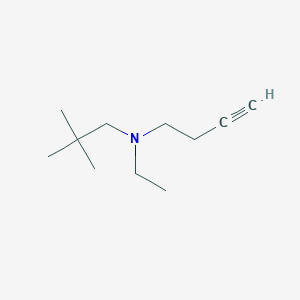

(but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine

描述

准备方法

The synthesis of (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine involves the reaction of but-3-yn-1-ylamine with 2,2-dimethylpropyl bromide under basic conditions . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or chromatography .

化学反应分析

Base-Promoted Cyclization

Propargylic amines undergo intramolecular hydroamidation under basic catalysis to form cyclic ureas (e.g., imidazolidin-2-ones). For example, BEMP (a strong, non-nucleophilic base) catalyzes the cyclization of propargylic ureas to imidazolidin-2-ones via deprotonation and 5-exo-dig cyclization . A similar mechanism could apply to the target compound if functionalized with a urea group.

Key steps :

-

Deprotonation : The base abstracts the acidic proton from the urea/amide group.

-

Cyclization : The deprotonated intermediate undergoes intramolecular nucleophilic attack on the triple bond, forming a five-membered ring.

-

Protonation : The final step regenerates the catalyst and yields the cyclic product.

| Catalyst | Reaction Conditions | Yield |

|---|---|---|

| BEMP (5 mol%) | MeCN, rt, 1–16 h | 98–99% |

| TBD (10 mol%) | MeCN, 100°C, 24 h | Quantitative |

Isocyanate Reactions

Propargylic amines react with isocyanates to form imidazolidin-2-ones directly. For instance, N-benzyl-2-methylbut-3-yn-2-amine reacts with phenyl isocyanate in the presence of BEMP to yield imidazolidin-2-one derivatives in 1 hour . The target compound, if reacted with isocyanates, could similarly form substituted imidazolidinones.

Pharmaceutical Intermediates

Imidazolidin-2-ones synthesized from propargylic amines are explored as pharmaceutical scaffolds due to their potential biological activity. The target compound’s bulky 2,2-dimethylpropyl group may enhance lipophilicity, making it suitable for drug design applications.

Materials Science

Propargylic amines are precursors for radical polymerization under photoredox catalysis, as described in light-controlled radical polymerization (LCRP) methods . While the target compound’s reactivity in such systems is unexplored, analogous propargylic amines participate in chain-growth polymerization.

Challenges and Considerations

-

Stability : Propargylic amines are sensitive to acidic conditions, which can lead to degradation or rearrangements.

-

Steric Effects : The bulky 2,2-dimethylpropyl group may hinder cyclization efficiency compared to less hindered analogs.

-

Solvent Effects : Polar aprotic solvents like MeCN are critical for base-catalyzed cyclizations, as seen in analogous systems .

Structural and Spectroscopic Data

For a structurally similar compound (N-benzyl-2-methylbut-3-yn-2-amine ):

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine may exhibit anticancer properties through the inhibition of specific enzymes involved in tumor growth. For instance, compounds with similar structures have shown promise in targeting cancer cell proliferation pathways.

- Neuropharmacology : The compound's ability to interact with neurotransmitter receptors could lead to potential treatments for neurological disorders. Research indicates that modifications to the amine structure can enhance binding affinity to dopamine receptors.

2. Materials Science

- Polymer Synthesis : The compound can be utilized in the synthesis of novel polymers with unique properties. For example, incorporating this compound into polymer backbones can improve thermal stability and mechanical strength.

- Nanomaterials : Its reactivity allows for functionalization of nanomaterials, potentially enhancing their performance in catalysis and drug delivery systems.

3. Chemical Synthesis

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it useful for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Table 1: Comparison of Reactivity

| Reaction Type | Example Conditions | Products |

|---|---|---|

| Oxidation | KMnO4 or CrO3 | Ketones or Carboxylic Acids |

| Reduction | LiAlH4 or NaBH4 | Amines or Alcohols |

| Nucleophilic Substitution | Reaction with halides | Substituted Derivatives |

Table 2: Potential Applications in Medicinal Chemistry

| Application Area | Potential Effects | References |

|---|---|---|

| Anticancer Activity | Inhibition of tumor growth enzymes | |

| Neuropharmacology | Interaction with dopamine receptors |

Case Studies

Case Study 1: Anticancer Properties

A study conducted on compounds structurally similar to this compound demonstrated their effectiveness in inhibiting specific kinases involved in cancer cell proliferation. The findings suggest that modifications to the amine structure can enhance bioactivity against various cancer cell lines.

Case Study 2: Polymer Development

Research on incorporating this compound into polymer matrices revealed improved mechanical properties and thermal stability compared to traditional polymers. This advancement opens avenues for developing high-performance materials suitable for industrial applications.

作用机制

The mechanism of action of (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

(but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine can be compared with other similar compounds, such as:

(but-3-yn-1-yl)(2,2-dimethylpropyl)amine hydrochloride: This compound has a similar structure but includes a hydrochloride salt, which can affect its solubility and reactivity.

N-neopentylbut-3-yn-1-amine: This compound lacks the ethyl group present in this compound, which can influence its chemical properties and applications.

生物活性

(but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a butynyl group and a branched alkyl amine, suggests interesting biological activities that merit exploration.

The compound is characterized by its molecular formula and a molecular weight of approximately 169.28 g/mol. It is soluble in organic solvents and exhibits stability under standard laboratory conditions. The synthesis typically involves the reaction of but-3-yn-1-ylamine with 2,2-dimethylpropyl bromide under basic conditions, leading to the formation of the desired amine.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, similar to other alkyl amines which have been shown to modulate neurotransmitter systems or inflammatory pathways .

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

1. Anticancer Potential

- Mechanism : The compound has been implicated in inhibiting METTL3 (N6-methyladenosine methyltransferase), which plays a significant role in cancer cell proliferation. Inhibition of this enzyme can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Case Study : In vitro studies demonstrated that compounds with similar structures effectively reduced viability in various cancer cell lines, suggesting potential for this compound as an anticancer agent.

2. Neuroprotective Effects

- Mechanism : This compound may influence neurotransmitter release or receptor activity, contributing to neuroprotective effects against neurodegenerative conditions.

- Research Findings : Experimental models indicate that related compounds can enhance synaptic plasticity and reduce oxidative stress in neuronal cells.

3. Anti-inflammatory Activity

- Mechanism : By modulating pathways associated with inflammation, this compound may reduce the production of pro-inflammatory cytokines.

- Research Findings : Animal studies have shown that similar alkylamines can mitigate symptoms in models of inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (but-3-yn-1-yl)(2,2-dimethylpropyl)amine | Lacks ethyl group | Moderate neuroactivity |

| N-neopentylbut-3-yne amine | Similar backbone but different branching | Limited anticancer properties |

| 2-Methylbutanamine | Shorter carbon chain | Known for stimulant effects |

常见问题

Basic Research Questions

Q. How can researchers design experiments to synthesize (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine with optimal yield?

- Methodological Answer : Synthesis protocols should focus on optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For tertiary amines with alkyne groups, palladium-catalyzed cross-coupling or nucleophilic substitution reactions are common. Purification via column chromatography or distillation is critical to isolate the compound from byproducts. Pilot studies should assess the impact of steric hindrance from the 2,2-dimethylpropyl group on reaction kinetics .

- Example Table :

| Parameter | Suggested Range/Approach |

|---|---|

| Catalyst | Pd(PPh₃)₄ or CuI |

| Solvent | Tetrahydrofuran (THF) or DMF |

| Temperature | 60–80°C |

| Purification | Silica gel chromatography |

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the alkyne proton (δ ~1.8–2.2 ppm) and quaternary carbons in the 2,2-dimethylpropyl group. Gas chromatography-mass spectrometry (GC-MS) under electron ionization (EI) can verify molecular ion peaks (e.g., [M+H]⁺). Infrared (IR) spectroscopy identifies alkyne C≡C stretches (~2100–2260 cm⁻¹). Cross-referencing with NIST spectral databases ensures accuracy .

Advanced Research Questions

Q. How does the presence of the alkyne group influence the compound’s reactivity in catalytic coupling reactions?

- Methodological Answer : The alkyne moiety enables participation in Sonogashira or Huisgen cycloaddition reactions. However, steric bulk from the 2,2-dimethylpropyl group may hinder accessibility. Computational modeling (e.g., DFT calculations) can predict transition-state geometries, while kinetic studies under varying Pd/Cu catalyst ratios quantify reaction efficiency. Comparative studies with non-alkyne analogs are recommended to isolate steric vs. electronic effects .

Q. What methodologies are recommended for assessing the environmental persistence and bioaccumulation potential of this compound?

- Phase 1 : Measure logP (octanol-water partition coefficient) to estimate bioaccumulation.

- Phase 2 : Conduct abiotic degradation studies (hydrolysis, photolysis) under standardized OECD guidelines.

- Phase 3 : Use microcosm models to simulate biodegradation in soil/water systems.

- Data Integration : Apply the Quantitative Structure-Activity Relationship (QSAR) models to predict ecological risks.

Q. How can researchers resolve discrepancies in reported biological activity data across studies (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize protocols using guidelines from marine compound studies :

- Use identical cell lines (e.g., HeLa for cytotoxicity, RAW 264.7 for inflammation).

- Validate purity via HPLC (>95%) to exclude confounding impurities.

- Perform dose-response curves with IC₅₀/EC₅₀ calculations.

- Example Table :

| Assay Type | Recommended Cell Line | Key Endpoint |

|---|---|---|

| Cytotoxicity | HeLa | IC₅₀ via MTT assay |

| Anti-inflammatory | RAW 264.7 | TNF-α inhibition (ELISA) |

Q. What in silico approaches best predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to targets like acetylcholinesterase or GPCRs. Pharmacophore mapping identifies critical functional groups (e.g., alkyne for π-π stacking). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

属性

IUPAC Name |

N-but-3-ynyl-N-ethyl-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-6-8-9-12(7-2)10-11(3,4)5/h1H,7-10H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCDFPWAGCZHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#C)CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1877095-81-2 | |

| Record name | (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。